Cas no 1308436-29-4 (1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde)
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 1-butyl-3-pyridin-2-ylpyrazole-4-carbaldehyde
- Z802545372
- 1H-Pyrazole-4-carboxaldehyde, 1-butyl-3-(2-pyridinyl)-
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- MDL: MFCD13327678
- Inchi: 1S/C13H15N3O/c1-2-3-8-16-9-11(10-17)13(15-16)12-6-4-5-7-14-12/h4-7,9-10H,2-3,8H2,1H3
- InChI Key: ZGHCMMAUJAPIRC-UHFFFAOYSA-N
- SMILES: O=CC1C(C2C=CC=CN=2)=NN(C=1)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 247
- XLogP3: 1.5
- Topological Polar Surface Area: 47.8
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01007417-1g |
1-Butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 1g |
¥5971.0 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313151-50mg |
1-Butyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 50mg |
¥6429.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313151-100mg |
1-Butyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 100mg |
¥11070.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313151-250mg |
1-Butyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 250mg |
¥13712.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313151-500mg |
1-Butyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 500mg |
¥19975.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313151-1g |
1-Butyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 1g |
¥27723.00 | 2024-08-09 | |
| Ambeed | A1081034-1g |
1-Butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 1g |
$870.0 | 2024-04-24 | |
| Enamine | EN300-250004-0.05g |
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 0.05g |
$275.0 | 2024-06-19 | |
| Enamine | EN300-250004-0.1g |
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 0.1g |
$410.0 | 2024-06-19 | |
| Enamine | EN300-250004-0.25g |
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
1308436-29-4 | 95% | 0.25g |
$586.0 | 2024-06-19 |
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Suppliers
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview
The compound 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, identified by the CAS number 1308436-29-4, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their versatile reactivity and applications in drug discovery, agrochemicals, and advanced materials. The structure of this compound is characterized by a pyrazole ring substituted with a butyl group at position 1, a pyridine moiety at position 3, and an aldehyde group at position 4. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The presence of the pyridine ring in this compound adds electron-withdrawing effects, which can enhance the stability and reactivity of the molecule. Furthermore, the aldehyde group at position 4 introduces additional functional diversity, enabling this compound to participate in various condensation reactions, such as the formation of imines or enamine derivatives. These reactions are pivotal in organic synthesis and have been extensively explored in recent research to develop novel bioactive compounds.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution, cyclization reactions, or coupling strategies. Recent advancements in catalytic methodologies have made it possible to synthesize such complex molecules with high efficiency and selectivity. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the pyridine-pyrazole linkage with precision. These methods not only improve the yield but also reduce the environmental footprint of the synthesis process.
The application of 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde extends beyond traditional organic synthesis. Researchers have explored its potential as a building block for constructing advanced materials, such as coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms present in both the pyrazole and pyridine rings can serve as coordinating sites for metal ions, making this compound a promising candidate for designing porous materials with applications in gas storage or catalysis.
From a pharmacological perspective, this compound has shown potential as a lead molecule for drug discovery. Pyrazole derivatives are known to exhibit anti-inflammatory, antitumor, and antimicrobial activities. Recent studies have demonstrated that substituents on the pyrazole ring can significantly influence these bioactivities. For example, the butyl group at position 1 may enhance lipophilicity, improving membrane permeability and bioavailability. Similarly, the aldehyde group can be modified to introduce additional functionalities that target specific biological pathways.
In terms of environmental impact and safety considerations, it is essential to handle this compound with care due to its chemical reactivity. Proper protective equipment should be used during synthesis and handling to minimize exposure risks. Additionally, waste generated during its production should be disposed of according to local regulations to prevent contamination of water sources or soil.
Looking ahead, the versatility of 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde suggests that it will continue to play a significant role in both academic research and industrial applications. Its unique structure provides ample opportunities for further functionalization and exploration into new chemical space. As research progresses, we can expect novel insights into its properties and applications that will further enhance its value in various scientific domains.
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